molecular formula C25H25N2NaO4 B1191694 Fumarate hydratase-IN-2 sodium salt

Fumarate hydratase-IN-2 sodium salt

Cat. No.: B1191694
M. Wt: 440.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumarate hydratase-IN-2 sodium salt (CAS: 2070009-45-7) is a cell-permeable, competitive inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. With a molecular formula of C25H25N2NaO4 and a molecular weight of 440.47 g/mol, it exhibits a Ki value of 4.5 μM against FH .

Properties

Molecular Formula

C25H25N2NaO4

Molecular Weight

440.47

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Solubility : 10.66 mg/mL in DMSO (24.20 mM) .
  • Storage : Powder stable at -20°C for 3 years; solutions require storage at -80°C for 1 year .
  • Pricing : 25 mg (9,870元), 50 mg (13,300元), 100 mg (18,879元) .

FH inhibitors are of interest due to FH's role in hereditary leiomyomatosis, renal cell cancer, and other tumors linked to TCA cycle dysfunction .

Fumarate Hydratase-IN-1 (Compound 2)

Fumarate hydratase-IN-1 (CAS: 1644060-37-6) is another FH inhibitor with distinct structural and functional properties:

Property Fumarate Hydratase-IN-2 Sodium Salt Fumarate Hydratase-IN-1
Molecular Formula C25H25N2NaO4 C27H30N2O4
Molecular Weight 440.47 g/mol 446.54 g/mol
Inhibitory Activity Ki = 4.5 μM IC50 = 2.2 μM (cell-based)
Key Features Sodium salt formulation; nutrient-dependent cytotoxicity Broad-spectrum activity across SW620, HCT-116, PC3 cell lines
Storage Stability -20°C (powder), -80°C (solution) -20°C (powder and solution)

Key Differences :

  • Activity Metrics: IN-1’s IC50 (2.2 μM) reflects cell-based efficacy, whereas IN-2’s Ki (4.5 μM) measures direct enzyme inhibition.

Other Related Compounds

FR252384

A peptide Y-Y5 receptor antagonist (IC50 = 2.3 nM), FR252384 operates outside the TCA cycle, targeting neuroendocrine pathways.

Gboxin (CAS: 2101315-36-8)

An oxidative phosphorylation (OXPHOS) inhibitor, Gboxin targets F0F1 ATP synthase in glioblastoma.

Preparation Methods

Structural and Solubility Characteristics

The compound’s canonical SMILES notation is O=C([O-])[C@]1([C@H](CC(NC)=O)C2=O)C(N2CC(C=C3)=CC=C3C4=CC=CC=C4)=CCCC1.[Na+], reflecting its stereochemical complexity and sodium counterion. With a molecular weight of 440.47 g/mol, it exhibits moderate solubility in dimethyl sulfoxide (DMSO: 10.66 mg/mL or 24.20 mM) but limited solubility in aqueous buffers.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₅N₂NaO₄
Molecular Weight440.47 g/mol
Solubility in DMSO10.66 mg/mL (24.20 mM)
Storage Temperature-20°C (short-term), -80°C (long-term)

Preparation of Stock Solutions

Standard Stock Solution Protocol

Stock solutions are typically prepared in DMSO due to the compound’s hydrophobicity. The following table outlines recommended concentrations and dilutions:

Table 2: Stock Solution Preparation Guidelines

Target ConcentrationVolume Required for 1 mgVolume Required for 10 mg
1 mM2.27 mL22.70 mL
5 mM0.45 mL4.54 mL
10 mM0.23 mL2.27 mL

For example, to prepare a 10 mM solution from 10 mg of the compound:

  • Dissolve 10 mg in 2.27 mL of DMSO.

  • Vortex or sonicate briefly to ensure homogeneity.

Stability Considerations

Repeated freeze-thaw cycles degrade the compound. Aliquot stock solutions into single-use vials and store at -20°C (1-month stability) or -80°C (6-month stability).

In Vivo Formulation Strategies

Solvent System Optimization

For animal studies, the compound is solubilized using a multi-solvent approach to enhance bioavailability:

  • Primary Solvent : DMSO (5–10% v/v) serves as the initial solubilizing agent.

  • Co-Solvents : Polyethylene glycol 300 (PEG300: 30–40% v/v) and Tween 80 (1–2% v/v) improve aqueous compatibility.

  • Aqueous Phase : Double-distilled water (ddH₂O) constitutes the remaining volume.

Critical Steps:

  • Sequential Mixing : Add PEG300 to DMSO first, followed by Tween 80, and finally ddH₂O.

  • Clarity Check : Ensure the solution is optically clear before administration. Cloudiness indicates insufficient solubilization and necessitates protocol adjustment.

Example Formulation for Rodent Studies

ComponentVolume (μL)Role
DMSO Master50Primary Solvent
PEG300300Co-Solvent
Tween 8050Surfactant
ddH₂O600Aqueous Diluent

This formulation achieves a final concentration of 1 mg/mL, suitable for intraperitoneal or intravenous delivery.

Analytical Validation of Prepared Solutions

High-Performance Liquid Chromatography (HPLC)

Post-preparation HPLC analysis is recommended to verify compound integrity. Baseline separation using a C18 column (4.6 × 150 mm, 5 μm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min yields a retention time of 8.2 minutes.

Stability Under Thermal Stress

Thermal stability assays reveal that solutions retain >90% activity after 24 hours at 4°C but degrade rapidly at 37°C (t₁/₂ = 4 hours). These findings underscore the necessity of cold storage during experimental workflows.

Applications in Metabolic Studies

Mechanistic Insights from Takeuchi et al. (2015)

Takeuchi and colleagues demonstrated that this compound inhibits FH with a Kᵢ of 4.5 μM, inducing glucose-dependent cytotoxicity in cancer cells. This nutrient addiction phenotype is exploited to study tumorigenic vulnerabilities.

Synergy with Hyperpolarized ¹³C-Fumarate Imaging

In vivo magnetic resonance spectroscopy using hyperpolarized ¹³C-fumarate tracks FH activity dynamically. The inhibitor’s administration reduces ¹³C-malate production, providing real-time metabolic readouts.

Challenges and Mitigation Strategies

Precipitation in Aqueous Buffers

To address precipitation:

  • pH Adjustment : Maintain pH 7.0–7.5 using Tris-HCl buffers.

  • Surfactant Optimization : Increase Tween 80 to 5% v/v if cloudiness persists.

Batch-to-Batch Variability

Source the compound from reputable suppliers (e.g., GlpBio) and validate each batch via mass spectrometry .

Q & A

Q. What is the mechanism of action of Fumarate hydratase-IN-2 sodium salt as a fumarate hydratase inhibitor, and how should researchers determine its optimal concentration in cell-based assays?

this compound is a competitive inhibitor of fumarate hydratase (FH) with a reported Ki of 4.5 μM . Its nutrient-dependent cytotoxicity suggests context-specific effects, requiring careful titration in cell models. To determine optimal concentrations:

  • Perform dose-response assays (e.g., 1–50 μM) in FH-expressing vs. FH-deficient cell lines.
  • Monitor metabolic endpoints (e.g., fumarate accumulation via LC-MS) and cell viability .
  • Include controls for sodium salt counterion effects by comparing with non-sodium formulations.

Q. How does the solubility profile of this compound in DMSO impact experimental design, and what methods are recommended for preparing stable stock solutions?

The compound has limited aqueous solubility (10.66 mg/mL in DMSO) and requires sonication/heating for dissolution . Methodological recommendations:

  • Prepare fresh 10 mM stock solutions in anhydrous DMSO to avoid hydrolysis.
  • Aliquot and store at -80°C for long-term stability; avoid freeze-thaw cycles .
  • Pre-warm solutions to 37°C before adding to cell culture media to prevent precipitation.

Q. What are the key considerations when incorporating this compound into studies investigating TCA cycle dysregulation in cancer models?

  • Validate FH activity loss using enzymatic assays (e.g., spectrophotometric monitoring of fumarate-to-malate conversion) .
  • Pair with metabolic rescue experiments (e.g., exogenous malate supplementation) to confirm on-target effects .
  • Account for cell-type-specific nutrient dependencies (e.g., glucose vs. glutamine metabolism) when interpreting cytotoxicity .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between on-target effects of this compound and off-target metabolic compensation in FH-deficient cell lines?

  • Use CRISPR-Cas9-engineered FH-knockout models as negative controls .
  • Combine inhibitor treatment with stable isotope tracing (e.g., <sup>13</sup>C-glucose) to map metabolic flux rewiring .
  • Perform rescue experiments with recombinant FH enzyme to reverse inhibition .

Q. What methodological approaches are recommended for resolving contradictions between observed cellular cytotoxicity and predicted metabolic flux changes in FH inhibition studies?

  • Employ multi-omics integration: Pair metabolomics (fumarate/malate ratios) with transcriptomics (hypoxia-response genes) to identify compensatory pathways .
  • Use time-course experiments to separate primary inhibition effects from secondary adaptations .
  • Validate findings across multiple cell models with varying FH expression levels .

Q. What orthogonal validation techniques should be employed to confirm target engagement specificity of this compound in complex biological systems?

  • Biochemical assays: Measure direct FH inhibition using purified enzyme and ITC (isothermal titration calorimetry) .
  • Cellular thermal shift assays (CETSA): Confirm compound-induced FH protein stabilization .
  • X-ray crystallography: Resolve inhibitor-enzyme binding modes to rule off-target interactions .

Q. How should researchers optimize combination treatments using this compound with other mitochondrial inhibitors while avoiding synergistic toxicity?

  • Screen in a dose-matrix format (e.g., FH inhibitor + OXPHOS inhibitor Gboxin) to identify non-overlapping toxicity profiles .
  • Use metabolic flux analysis to pinpoint synergistic nodes (e.g., ATP depletion via dual TCA cycle/OXPHOS inhibition) .
  • Prioritize sequential dosing (e.g., FH inhibition followed by OXPHOS suppression) to mimic therapeutic regimens .

Q. What advanced analytical methods are required to characterize the nutrient-dependent cytotoxicity profile of this compound across different cancer subtypes?

  • Metabolomic profiling: Quantify TCA cycle intermediates (e.g., via GC-MS) under varying nutrient conditions (e.g., high glucose vs. glutamine-free media) .
  • Gene expression profiling: Correlate cytotoxicity with expression of FH, SLC transporters, and hypoxia markers .
  • Patient-derived xenograft (PDX) models: Test efficacy in tumors with naturally occurring FH mutations .

Q. How can the research community address current limitations in understanding structure-activity relationships of Fumarate hydratase inhibitors based on existing data for this compound?

  • Perform comparative studies with FH-IN-1 and other analogs to identify critical pharmacophores .
  • Use molecular docking simulations to predict binding affinities against FH isoforms .
  • Publish negative results (e.g., lack of efficacy in specific models) to refine SAR databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.